Diisopropyl adipate
Overview
Description
Diisopropyl adipate is a diester of isopropyl alcohol and adipic acid. It is a clear, colorless, and odorless liquid known for its multifunctional properties. This compound is widely used in the cosmetic and personal care industry due to its emollient, plasticizer, and solvent properties .
Mechanism of Action
Target of Action
Diisopropyl adipate (DIPA) is primarily used as an emollient and skin-conditioning agent in cosmetics . It is a clear, colorless or yellow liquid with a lightweight and non-greasy texture . The primary targets of DIPA are the skin cells, where it acts as a lubricant on the skin’s surface, giving the skin a soft and smooth appearance .
Mode of Action
DIPA improves the spreadability of products and provides a silky, smooth feel upon application . It enhances the texture of skincare products like lotions, creams, and sunscreens, aiding in the absorption of other active ingredients . Additionally, DIPA acts as a solvent, helping to dissolve and disperse other ingredients . It can enhance the solubility of certain actives, ensuring their effective delivery to the skin .
Biochemical Pathways
It is known that dipa is synthesized through the reaction of adipic acid with isopropanol (isopropyl alcohol) . This process involves esterification, where the carboxylic acid groups of adipic acid react with the hydroxyl groups of isopropanol to form this compound and water as a byproduct .
Pharmacokinetics
Its lightweight nature and role as a solvent aid in its absorption without leaving a heavy residue .
Result of Action
The primary result of DIPA’s action is the conditioning of the skin. As an emollient, it imparts a smooth, non-greasy texture to formulations, enhancing their spreadability and skin-feel . It also helps to soften synthetic compounds by reducing brittleness and cracking .
Action Environment
DIPA is stable and has a relatively long shelf life . It is used in a variety of environmental conditions as it is a common ingredient in skincare products. Like other organic solvents, excessive exposure may be harmful, and it is recommended to avoid inhalation, skin and eye contact, and ingestion . Good ventilation and appropriate protective equipment, such as gloves and goggles, are recommended during use .
Biochemical Analysis
Biochemical Properties
Diisopropyl adipate is known to interact with certain proteins and enzymes. For example, it has been shown to activate the transient receptor potential ankyrin 1 (TRPA1) cation channels expressed on sensory neurons . This interaction is thought to be involved in the compound’s role in enhancing skin sensitization .
Cellular Effects
In cellular models, this compound has been shown to influence cell function. It can enhance the spreadability of products and provides a silky, smooth feel upon application . It aids in the absorption of other active ingredients in skincare products like lotions, creams, and sunscreens .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It acts as a solvent, helping to dissolve and disperse other ingredients . It can enhance the solubility of certain actives, ensuring their effective delivery to the skin .
Temporal Effects in Laboratory Settings
Over time, this compound remains stable, extending the shelf life of formulations
Dosage Effects in Animal Models
In animal models, the effects of this compound have been observed to vary with different dosages
Metabolic Pathways
The metabolic pathways of this compound involve its degradation via beta-oxidation and its excretion via expired air as CO2 and by renal excretion via the urine .
Preparation Methods
Synthetic Routes and Reaction Conditions
Diisopropyl adipate is synthesized through an esterification reaction between adipic acid and isopropanol. The reaction involves the carboxylic acid groups of adipic acid reacting with the hydroxyl groups of isopropanol to form this compound and water as a byproduct . The process typically involves the following steps:
Esterification Reaction: Adipic acid and isopropanol are mixed in the presence of a catalyst.
Dealcoholization: Removal of excess alcohol.
Distillation: Purification of the product.
Washing: Removal of impurities.
Dehydration and Filtration: Final purification to obtain high-purity this compound.
Industrial Production Methods
In industrial settings, the production of this compound involves the use of specialized equipment such as reaction kettles, condensers, water separators, distillation kettles, and thin film evaporators. The process ensures high efficiency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Diisopropyl adipate primarily undergoes esterification reactions. It can also participate in hydrolysis reactions under acidic or basic conditions, leading to the formation of adipic acid and isopropanol .
Common Reagents and Conditions
Esterification: Adipic acid and isopropanol in the presence of a catalyst.
Hydrolysis: Acidic or basic conditions to break down the ester bond.
Major Products Formed
Esterification: this compound and water.
Hydrolysis: Adipic acid and isopropanol.
Scientific Research Applications
Diisopropyl adipate has a wide range of applications in scientific research, including:
Chemistry: Used as a solvent and plasticizer in various chemical formulations.
Biology: Employed in the formulation of biological assays and experiments.
Medicine: Utilized in the development of pharmaceutical formulations due to its emollient properties.
Comparison with Similar Compounds
Similar Compounds
Comparison
Diisopropyl adipate is unique due to its lightweight and non-greasy texture, making it suitable for a wide range of cosmetic applications. Compared to similar compounds, it offers better spreadability and absorption, enhancing the overall sensory experience of formulations .
Properties
IUPAC Name |
dipropan-2-yl hexanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O4/c1-9(2)15-11(13)7-5-6-8-12(14)16-10(3)4/h9-10H,5-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDQWESQEGGJUCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)CCCCC(=O)OC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5027641 | |
Record name | Diisopropyl adipate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5027641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Clear colourless liquid; Light alcoholic aroma | |
Record name | Bis(1-methylethyl) hexanedioate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041613 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | Diisopropyl adipate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1944/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
251.00 to 253.00 °C. @ 760.00 mm Hg | |
Record name | Bis(1-methylethyl) hexanedioate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041613 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Practically insoluble or insoluble in water, Soluble (in ethanol) | |
Record name | Diisopropyl adipate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1944/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.963-0.968 (20°) | |
Record name | Diisopropyl adipate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1944/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
6938-94-9 | |
Record name | Diisopropyl adipate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6938-94-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diisopropyl adipate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006938949 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DIISOPROPYL ADIPATE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56587 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Hexanedioic acid, 1,6-bis(1-methylethyl) ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Diisopropyl adipate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5027641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diisopropyl adipate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.338 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIISOPROPYL ADIPATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P7E6YFV72X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Bis(1-methylethyl) hexanedioate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041613 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
-1 °C | |
Record name | Bis(1-methylethyl) hexanedioate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041613 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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